s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)-

Description

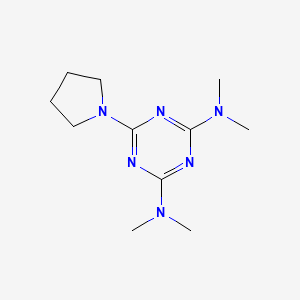

s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- is a heterocyclic compound featuring a symmetric 1,3,5-triazine core substituted with dimethylamino groups at positions 2 and 4 and a pyrrolidinyl group at position 4.

Key structural features:

- Pyrrolidinyl group: Unlike morpholino or piperidino substituents (six-membered rings with oxygen or nitrogen), pyrrolidinyl’s five-membered ring may alter solubility and steric interactions .

Properties

IUPAC Name |

2-N,2-N,4-N,4-N-tetramethyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N6/c1-15(2)9-12-10(16(3)4)14-11(13-9)17-7-5-6-8-17/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLZOYXYNZHMKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158778 | |

| Record name | s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13452-85-2 | |

| Record name | s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013452852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- typically involves the reaction of cyanuric chloride with dimethylamine and pyrrolidine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The amino groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce a wide range of functionalized triazines.

Scientific Research Applications

Pharmaceutical Development

Potential Therapeutic Agent:

s-Triazine derivatives have been investigated for their biological activities, particularly in pharmacology. The compound has shown promise as a lead scaffold for the development of new drugs targeting various biological pathways. For instance, it has been identified as a potential antagonist for the transient receptor potential vanilloid 1 (TRPV1), which plays a crucial role in pain perception. Studies indicate that triazine compounds can act as uncompetitive antagonists of TRPV1, offering a new avenue for pain management therapies with potentially fewer side effects than traditional analgesics .

Cancer Treatment:

Research has also highlighted the compound's potential in oncology. It has been explored as an inhibitor of isocitrate dehydrogenase 2 (IDH2) mutants, which are implicated in certain types of cancer. The development of s-Triazine derivatives as IDH2 inhibitors could provide new strategies for treating malignancies associated with these mutations .

Chemical Synthesis and Modifications

Versatile Reaction Pathways:

The synthesis of s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. Its structure allows for further chemical modifications, making it a versatile building block in medicinal chemistry. This adaptability facilitates the exploration of various derivatives that may enhance its pharmacological properties or alter its biological activity.

Interaction Studies

Binding Affinity Research:

Interaction studies have focused on the binding affinity of s-Triazine derivatives with various biological targets. For example, compounds derived from this triazine structure have been evaluated for their ability to inhibit specific enzymes or receptors involved in disease processes. These studies are essential for understanding the mechanisms of action and optimizing the efficacy of potential therapeutic agents.

Case Study on TRPV1 Antagonism:

A notable study evaluated a series of triazine-based compounds as TRPV1 antagonists. Among these compounds, one derivative exhibited significant blocking activity at submicromolar concentrations. The research demonstrated that the blocking effect was voltage-dependent and reversible, indicating its potential as a therapeutic agent for conditions associated with overactive TRPV1 channels .

Cancer Inhibition Studies:

Another study focused on the role of s-Triazine derivatives as IDH2 inhibitors in cancer models. In vivo experiments showed promising results against human tumor xenografts when treated with these compounds, highlighting their potential as novel cancer therapeutics .

Mechanism of Action

The mechanism of action for s-Triazine, 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)- would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent-Based Comparisons

2.1.1 Amino-Substituted s-Triazines

- s-Triazine, 2,4-bis(dimethylamino)-6-morpholino- (RN: 16269-02-6) Solubility: 0.3288 g/L in water at 25°C . Key difference: Morpholino’s oxygen atom increases polarity compared to pyrrolidinyl, likely enhancing aqueous solubility.

- s-Triazine, 2,4-bis(dimethylamino)-6-piperidino- (RN: 16268-79-4) Solubility: 0.04402 g/L in water at 25°C . Key difference: Piperidino’s six-membered ring reduces solubility relative to pyrrolidinyl, suggesting steric or conformational effects .

2.1.2 Chloro-Substituted s-Triazines

- 2,4-bis(dimethylamino)-6-chloro-s-triazine (CAS: 3140-74-7) LogP: 2.31, indicating moderate lipophilicity . Key difference: Chloro substituents are electron-withdrawing, reducing electron density on the triazine core compared to amino groups. This impacts reactivity in substitution reactions or photodegradation .

Heterocyclic Substituent Comparisons

- 2,4-bis(aziridin-1-yl)-6-chloro-1,3,5-triazine

Physicochemical Properties

Research Implications

- Photophysical Behavior: Analogous compounds exhibit intramolecular proton transfer in excited states (e.g., 2,4-bis(dimethylamino)-6-(2-hydroxy-5-methylphenyl)-s-triazine, with proton transfer rate $k_{PT} = 1.1 \times 10^{10} \, \text{s}^{-1}$) . The target compound’s pyrrolidinyl group may suppress such processes due to reduced hydrogen-bonding capacity.

- Synthetic Utility: The dimethylamino and pyrrolidinyl groups could facilitate coordination chemistry or serve as ligands in catalysis, though this remains unexplored in the evidence.

Biological Activity

s-Triazine, specifically the compound 2,4-bis(dimethylamino)-6-(1-pyrrolidinyl)-, is a member of the triazine family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The compound's structure is characterized by a symmetrical s-triazine core with two dimethylamino groups and a pyrrolidine substituent. This unique arrangement contributes to its biological activity:

- Molecular Formula: CHN

- Molecular Weight: 232.28 g/mol

-

Chemical Structure:

Biological Activity Overview

s-Triazine derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Below are key findings from recent studies:

1. Anticancer Activity

Research has demonstrated that s-triazine derivatives exhibit significant anticancer properties. The following table summarizes the IC values of selected derivatives against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 2 | MCF-7 (Breast) | 1.25 | PI3K/mTOR pathway inhibition |

| 3 | A549 (Lung) | 0.20 | Topoisomerase inhibition |

| 4 | HeLa (Cervical) | 2.21 | Apoptosis induction |

| 5 | HepG2 (Liver) | 12.21 | Inhibition of cell proliferation |

Case Study: A recent study reported that compound modifications led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells. The most promising derivative showed an IC of 0.20 µM against A549 cells, indicating potent anticancer activity .

2. Antimicrobial Activity

The antimicrobial efficacy of s-triazine compounds has also been documented. The following table outlines the minimum inhibitory concentration (MIC) values against various bacterial strains:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1 |

| Compound B | Escherichia coli | 4 |

| Compound C | Bacillus subtilis | 8 |

Findings: Compounds containing a pyrrole substituent were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as new antimicrobial agents .

The mechanisms by which s-triazine compounds exert their biological effects include:

- Enzyme Inhibition: Many derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis: Certain compounds have been shown to trigger apoptotic pathways in cancer cells.

- Disruption of Membrane Integrity: Antimicrobial activity often involves compromising bacterial cell membranes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this triazine derivative, and how can researchers experimentally determine its solubility and stability?

- Methodological Answer : Solubility can be measured using gravimetric or spectroscopic methods in solvents like cyclohexane or chlorobenzene. For example, solubility data for analogous triazines (e.g., 1-(piperidinyl)-3,5-bis(dimethylamino)-s-triazine) in cyclohexane at 25°C were determined as 1.758 × 10⁻⁴ mol/L using standardized protocols from the Handbook of Aqueous Solubility Data . Stability studies should include thermal analysis (DSC/TGA) and pH-dependent degradation assays under controlled conditions.

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves stepwise substitution on the triazine ring. For instance, cyanuric chloride can react sequentially with pyrrolidine and dimethylamine derivatives under inert atmospheres (e.g., nitrogen) at controlled temperatures (35–45°C). Evidence from almitrine synthesis shows that substituting allylamine after piperazine derivatives minimizes side reactions, achieving >90% purity via HPLC . Purification techniques like column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in chlorobenzene are recommended .

Q. What spectroscopic techniques are most effective for structural elucidation of triazine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent patterns on the triazine core. For example, dimethylamino and pyrrolidinyl groups exhibit distinct proton shifts in DMSO-d₆. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 252.32 for the parent compound) .

Advanced Research Questions

Q. How does the excited-state proton transfer (ESPT) kinetics of this compound compare to structurally similar triazines, and what contradictions exist in reported rate constants?

- Methodological Answer : Picosecond time-resolved fluorescence spectroscopy is critical for measuring ESPT. For example, 2,4-bis(dimethylamino)-6-(2-hydroxy-5-methylphenyl)-s-triazine exhibited a proton transfer rate constant (k_PT) of 1.1 × 10¹⁰ s⁻¹ in cyclohexane . Contradictions arise from solvent polarity effects and vibrational relaxation states. Discrepancies in τ₁ (excited singlet lifetime) between studies (e.g., 6.3 × 10⁻¹⁰ s vs. competing decay pathways) require controlled solvent systems and temperature calibration .

Q. What strategies resolve conflicting data on the photophysical behavior of triazine derivatives in polar vs. nonpolar solvents?

- Methodological Answer : Solvent-dependent studies using femtosecond transient absorption spectroscopy can dissect polarity effects. For instance, polar solvents (e.g., acetonitrile) stabilize charge-transfer states, altering emission spectra compared to nonpolar solvents (e.g., cyclohexane). Conflicting data on keto-enol tautomer ratios (e.g., 97:3 in chlorobenzene vs. 80:20 in toluene) highlight the need for solvent parameter standardization (Hildebrand solubility parameters) .

Q. How can researchers evaluate the compound’s potential as a UV absorber in polymeric materials?

- Methodological Answer : UV-Vis spectroscopy (λ = 290–400 nm) assesses absorption maxima. For example, 2-(2,4-dihydroxyphenyl)-4,6-bis(3,4-dimethylphenyl)-s-triazine showed strong absorption at 340 nm, with stability validated via accelerated weathering tests (Xenon arc, 500 hours). HPLC monitors photodegradation products (e.g., <3% degradation after UV exposure) . Computational modeling (TD-DFT) predicts electronic transitions and oscillator strengths for structure-activity optimization.

Key Research Gaps

- Mechanistic Insights : Limited data on substituent effects (e.g., pyrrolidinyl vs. morpholino) on ESPT kinetics.

- Computational Validation : Molecular dynamics simulations could bridge experimental contradictions in solvent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.